4-ヒドロキシ-2-フェニルキノリン-3-カルボン酸エチル

説明

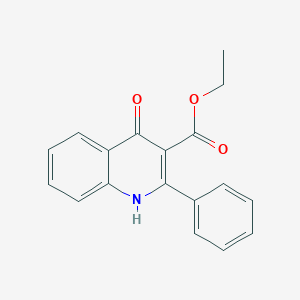

Ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

科学的研究の応用

Ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in the development of new pharmaceuticals.

Industry: Utilized in the production of dyes and pigments due to its stable quinoline structure.

作用機序

Biochemical Pathways

Without knowledge of the compound’s specific targets, it is challenging to determine the exact biochemical pathways affected by Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and to be BBB permeant . . These properties could impact the compound’s bioavailability and its interactions with other drugs.

Result of Action

The molecular and cellular effects of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate’s action are currently unknown .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate typically involves the condensation of anthranilic acid derivatives with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in an ethanol solvent under reflux conditions . Another method involves the cyclization of 2-phenylquinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Reduction: Reduction of the carbonyl group can yield hydroxyquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Quinoline-2,4-dione derivatives.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

類似化合物との比較

Quinoline-2,4-dione: Shares the quinoline core but differs in the functional groups attached.

Hydroxyquinoline: Similar structure but with a hydroxyl group instead of an ester.

2-Phenylquinoline-3-carboxylic acid: Lacks the ethyl ester group.

Uniqueness: Ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate is unique due to its combination of the quinoline core with an ester and phenyl group, which imparts distinct chemical reactivity and biological activity .

生物活性

Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate is a compound belonging to the quinoline derivative class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical formula of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate is with a molecular weight of approximately 271.30 g/mol. The compound features a quinoline backbone with a hydroxyl group at the 4-position and an ethoxycarbonyl group at the 3-position, which contribute to its reactivity and biological activity.

Synthesis methods include:

- Friedlander Annulation : A common approach that involves the condensation of an aniline derivative with a carbonyl compound, followed by cyclization.

- Esterification Reactions : The hydroxyl group can react with acid chlorides or anhydrides to form more complex esters, enhancing its biological profile.

Biological Activities

Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.

- Antiviral Properties : Potential in inhibiting viral replication.

- Anticancer Effects : Interference with cellular processes such as DNA replication and apoptosis induction in cancer cells.

Table 1: Summary of Biological Activities

The precise mechanism by which Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate exerts its biological effects is still under investigation. However, several potential pathways have been identified:

- Enzyme Inhibition : The compound may inhibit topoisomerases, enzymes crucial for DNA replication and repair, leading to cell death in rapidly dividing cells.

- Oxidative Stress Modulation : It may act as an antioxidant, protecting cells from oxidative damage.

- Interference with Protein Synthesis : Similar compounds have shown the ability to disrupt protein synthesis, which is vital for cell proliferation.

Case Studies and Research Findings

Recent studies highlight the compound's potential therapeutic applications:

- Anticancer Research : A study demonstrated that Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate significantly reduced viability in various cancer cell lines through apoptosis induction ( ).

- Antiviral Activity : In vitro tests showed that the compound could inhibit viral replication effectively, suggesting its potential as a therapeutic agent against viral infections ( ).

- Comparative Studies : When compared to other quinoline derivatives, Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate exhibited higher stability and a broader range of activities, making it a versatile candidate for further development ().

特性

IUPAC Name |

ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-2-22-18(21)15-16(12-8-4-3-5-9-12)19-14-11-7-6-10-13(14)17(15)20/h3-11H,2H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXJGTFTNGYKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302629 | |

| Record name | ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13180-36-4 | |

| Record name | NSC152205 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。